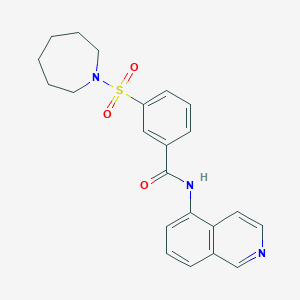

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZD-3965 and belongs to the class of sulfonylureas. The compound has been synthesized through various methods and has shown promising results in scientific research.

Scientific Research Applications

Rh(III)-Catalyzed C-H Activation/Cycloaddition

An unprecedented Rh(III)-catalyzed C–H activation/cycloaddition process was reported for the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This process features simple starting materials, mild conditions, and high efficiency, making it a notable method for synthesizing biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).

Synthesis and Evaluation of Topoisomerase I Inhibitory Activity

A study on benzo[3,4]azepino[1,2-b]isoquinolinones designed as constraint forms of 3-arylisquinolines aimed at inhibiting topoisomerase I (topo I) reveals the synthetic approach and evaluation of these compounds. Despite potent cytotoxicity, their effects were not linked to topo I inhibition, which was attributed to the non-planar conformation of the compounds (Van et al., 2011).

Metal-Free Oxidative Ring-Expansion for Benzo[b]azepines

A novel, general, mild, and metal-free oxidative ring expansion tandem reaction presented a straightforward method to synthesize Benzo[b]azepines, important structural motifs for the pharmaceutical industry (Stockerl, Danelzik, Piekarski, & García Mancheño, 2019).

Copper-Mediated Oxidative Coupling for Spirosuccinimides Synthesis

A Cu(OAc)2/Cy2NMe-mediated oxidative direct coupling methodology developed for benzamides with maleimides leads to the formation of isoindolone-incorporated spirosuccinimides, showing significant interest in medicinal chemistry (Miura, Hirano, & Miura, 2015).

Synthesis of Novel PARP-1 Inhibitors

Research on novel compounds as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) highlights the design, synthesis, and evaluation of tricyclic inhibitors with significant anticancer chemopotentiating activity. These findings underline the therapeutic potential of conformationally locked benzamide cores in interacting specifically with the PARP-1 protein (Koch et al., 2002).

properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-isoquinolin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c26-22(24-21-10-6-8-18-16-23-12-11-20(18)21)17-7-5-9-19(15-17)29(27,28)25-13-3-1-2-4-14-25/h5-12,15-16H,1-4,13-14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYLUDPTWAUEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)

![2-[[5-(Tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2768048.png)

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)

![3-(2-chlorophenyl)-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2768052.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2768061.png)

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2768063.png)